molecular formula C9H14N2O2 B1605569 2,4-Diethoxy-6-methylpyrimidine CAS No. 55816-92-7

2,4-Diethoxy-6-methylpyrimidine

Cat. No. B1605569
CAS RN: 55816-92-7
M. Wt: 182.22 g/mol
InChI Key: LYULECFELHWXDR-UHFFFAOYSA-N
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Description

2,4-Diethoxy-6-methylpyrimidine is a heterocyclic compound with a pyrimidine ring . Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol .


Molecular Structure Analysis

The molecular structure of 2,4-Diethoxy-6-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has two ethoxy groups attached to the 2nd and 4th carbon atoms and a methyl group attached to the 6th carbon atom .


Physical And Chemical Properties Analysis

2,4-Diethoxy-6-methylpyrimidine has a density of 1.1±0.1 g/cm3 . Its boiling point is 265.5±32.0 °C at 760 mmHg . The compound has a molar refractivity of 40.6±0.3 cm3 .

Scientific Research Applications

Synthesis and Applications in Medicinal and Explosive Industries

2,4-Diethoxy-6-methylpyrimidine serves as a significant precursor in the pharmaceutical and explosive industries. Its synthesis involves the condensation of acetamidinium chloride and diethyl malonate, with further acidification by hydrochloric acid. The process chemistry has been explored using various alcohols, alkoxides, and the effect of the reaction period, leading to an economic process for producing 4,6-dihydroxy-2-methylpyrimidine of high quality. This process is crucial for the development of cost-effective production methods in both the medicinal and explosive sectors (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Synthesis of Anticancer Drug Intermediates

4,6-Dichloro-2-methylpyrimidine, an essential intermediate of the synthetic anticancer drug dasatinib, has been synthesized from acetamidine hydrochloride and dimethyl malonate. The synthesis involves cyclization and chlorination with phosphorus oxychloride, with the optimal conditions investigated thoroughly. This synthesis pathway is crucial for developing dasatinib, an important anticancer drug (Guo Lei-ming, 2012).

Anti-inflammatory Properties

5-Diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, synthesized from 6-methylpyrimidine-2,4(1H,3H)-dione, has shown significant anti-inflammatory activity. The reaction yield factors and product structure were identified through mass spectrometry and nuclear magnetic resonance spectrometry, with the anti-inflammatory activity confirmed through mouse ear swelling tests (Dong, 2010).

properties

IUPAC Name

2,4-diethoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-12-8-6-7(3)10-9(11-8)13-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYULECFELHWXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293618
Record name 2,4-diethoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethoxy-6-methylpyrimidine

CAS RN

55816-92-7
Record name NSC90993
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90993
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-diethoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIETHOXY-6-METHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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